Hexaethylbenzene
Description
Historical Perspectives on Sterically Congested Arene Systems
The study of sterically congested arenes is rooted in the early explorations of aromatic chemistry. The Friedel-Crafts alkylation, one of the oldest methods for forming C-C bonds with aromatic compounds, historically faced limitations when attempting to synthesize highly substituted or sterically hindered molecules. ethz.ch Early research into polysubstituted benzene (B151609) derivatives was often focused on their synthesis and the influence of multiple substituents on reactivity.
A pivotal moment in the understanding of crowded aromatic systems came with the structural analysis of hexamethylbenzene (B147005), the methyl analogue of hexaethylbenzene. In the 1920s, a debate existed regarding the precise physical parameters of the benzene system. In 1929, Kathleen Lonsdale's X-ray diffraction analysis of hexamethylbenzene crystals provided conclusive evidence that the central benzene ring was hexagonal and flat. wikipedia.org This was a landmark result, not only for the field of X-ray crystallography but also for solidifying the concept of aromaticity and the structure of benzene. wikipedia.org
The successful characterization of hexamethylbenzene's planar core set the stage for investigating more complex systems. Researchers became interested in how larger, more flexible alkyl groups would affect the geometry of a per-substituted benzene ring. The synthesis of arenes with bulky substituents, such as those bearing acyclic secondary alkyl groups, remained a significant challenge, often requiring the development of new catalytic methods like Suzuki-Miyaura cross-couplings to overcome steric hindrance. researchgate.net The development of methods for C-H functionalization at sterically congested positions further highlighted the ongoing interest in accessing and manipulating these crowded molecular architectures. acs.org This historical context established the fundamental questions that the study of this compound would later address: how does a molecule accommodate extreme steric strain, and what are the structural and dynamic consequences?
Evolution of Research into this compound's Unique Molecular Architecture
The investigation into this compound's structure revealed a fascinating departure from the planarity observed in hexamethylbenzene. The significant steric bulk of the six ethyl groups makes it impossible for them to lie in the plane of the benzene ring without prohibitive non-bonded repulsions. This steric imperative forces the molecule into a unique, highly distorted, and dynamic three-dimensional conformation.
Early and subsequent research, notably by Kurt Mislow and others, employed a combination of computational modeling, X-ray crystallography, and nuclear magnetic resonance (NMR) spectroscopy to unravel this complex architecture. rsc.orgacs.orgbeilstein-journals.org These studies demonstrated that the lowest energy conformation of this compound features a cooperative arrangement where the ethyl groups point alternately above and below the plane of the central ring. beilstein-journals.orgcapes.gov.br This "up-down" alternating structure arises from the steric gearing of adjacent substituents, which interlock to minimize strain. beilstein-journals.org Specifically, the substituents at the 1,3,5 positions point to one face of the benzene ring, while the 2,4,6 substituents point to the opposite face. capes.gov.brhku.hk
The dynamic nature of this molecule is also a key area of research. Variable-temperature NMR studies have been instrumental in probing the energy barriers associated with the rotation of the ethyl groups. rsc.orgrsc.org These investigations revealed that while there is a preferred ground-state conformation, the molecule can access other stereoisomers, and the energy differences between these various conformations are often small. rsc.org
Further evolution in the understanding of this compound's architecture came from the study of its organometallic complexes. When this compound acts as a ligand (η⁶-C₆Et₆) for a transition metal, the coordination of the metal fragment can dramatically alter the preferred conformation of the ethyl groups. rsc.orgacs.org For example, while the free ligand prefers the alternating up-down structure, coordination to metal fragments like Cr(CO)₃ can preserve this conformation, whereas coordination to a bulkier fragment like Cr(CO)₂PPh₃ can force the this compound ligand into a less favorable "all-distal" (all-up) conformation. acs.orgbeilstein-journals.org X-ray crystal structures of various ruthenium and molybdenum complexes have shown a range of conformations, including all-distal, 1,4-proximal-2,3,5,6-distal, and 1,3,5-proximal-2,4,6-distal arrangements, confirming that the conformational landscape is sensitive to the electronic and steric demands of the metal center. rsc.orgrsc.orgresearchgate.net This research underscores that the molecular architecture of this compound is not static but is instead a tunable feature, influenced by both intramolecular steric forces and intermolecular interactions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5,6-hexaethylbenzene | |
|---|---|---|
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InChI |
InChI=1S/C18H30/c1-7-13-14(8-2)16(10-4)18(12-6)17(11-5)15(13)9-3/h7-12H2,1-6H3 | |
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InChI Key |
LXSMILGNHYBUCG-UHFFFAOYSA-N | |
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Canonical SMILES |
CCC1=C(C(=C(C(=C1CC)CC)CC)CC)CC | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30 | |
| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID8060537 | |
| Record name | Hexaethylbenzene | |
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Molecular Weight |
246.4 g/mol | |
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Physical Description |
White solid; [Alfa Aesar MSDS] | |
| Record name | Hexaethylbenzene | |
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CAS No. |
604-88-6 | |
| Record name | 1,2,3,4,5,6-Hexaethylbenzene | |
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| Record name | Benzene, 1,2,3,4,5,6-hexaethyl- | |
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| Record name | Hexaethylbenzene | |
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Synthetic Methodologies and Strategies for Hexaethylbenzene and Its Derivatives
Stoichiometric Cyclotrimerization Approaches
The [2+2+2] cycloaddition of three alkyne units is a highly atom-economical and fundamental method for constructing benzene (B151609) rings. wikipedia.org For hexaethylbenzene, this involves the cyclotrimerization of 3-hexyne (B1328910). This transformation is typically mediated by a transition metal catalyst. wikipedia.org
Catalytic Systems for Alkyne Cyclotrimerization to this compound
A variety of transition metal-based catalysts have been developed to facilitate the cyclotrimerization of internal alkynes like 3-hexyne. These systems are designed to overcome the kinetic barriers of the reaction and control its selectivity. wikipedia.org
Nickel-Based Catalysts: Nickel compounds were among the first effective catalysts reported for alkyne cyclotrimerization. wikipedia.org Systems such as those combining Ni(0) sources like bis(1,5-cyclooctadiene)nickel(0) (B103923) (Ni(cod)₂) with phosphine (B1218219) ligands have been shown to catalyze the reaction of 3-hexyne. oup.com Under a carbon dioxide atmosphere, a Ni(cod)₂-triphenylphosphine system yields tetraethyl-2-pyrone as a major product, but under an inert nitrogen atmosphere, the main product is this compound. oup.com Dinuclear nickel complexes, such as (ⁱ-PrNDI)Ni₂(C₆H₆), have also been shown to be selective for the cyclotrimerization of monosubstituted alkynes, suggesting a unique mechanism influenced by the metal-metal interaction. acs.org
Cobalt-Based Catalysts: Cobalt complexes, particularly those of the type CpCoL₂ (where Cp is cyclopentadienyl (B1206354) and L is a ligand like CO or an olefin), are extensively used for alkyne cyclizations. acs.org A Co(I) catalyst, [CoCp(Me₃SiC₂H₄){P(OPh)₃}], has been shown to be proficient in the intermolecular cycloaddition of 3-hexyne with benzonitrile. rsc.org The catalytic cycle is initiated by the reduction of a Co(II) precatalyst to an active Co(I) species. rsc.org
Iron-Based Catalysts: Due to its low cost and low toxicity, iron has become an attractive metal for catalysis. rsc.org Iron-catalyzed cyclotrimerization can be highly effective for producing substituted arenes. nih.gov For instance, a bimetallic mechanism has been proposed for a two-coordinate iron precatalyst, (IPr)Fe[N(SiMe₃)DIPP], which catalyzes the cyclotrimerization of alkynes. acs.org Other systems involve the photoredox activation of a simple, ligand-free iron catalyst like FeCl₂, which operates under very mild conditions. researchgate.net
Titanium-Based Catalysts: Titanium(II) intermediates are implicated in alkyne cyclotrimerization. nih.gov Simple titanium amide complexes, such as TiCl₂(NMe₂)₂, can serve as precatalysts. nih.gov At 145 °C, 5 mol % of TiCl₂(NMe₂)₂ successfully catalyzed the cyclotrimerization of 3-hexyne, yielding 58% of this compound after 22 hours, which is consistent with a mechanism proceeding through a Ti(II)/Ti(IV) cycle. nih.gov
| Catalyst System | Alkyne Substrate | Product | Yield | Reference(s) |
| Ni(cod)₂ / PPh₃ (under N₂) | 3-Hexyne | This compound | Major Product | oup.com |
| TiCl₂(NMe₂)₂ (5 mol %) | 3-Hexyne | This compound | 58% | nih.gov |
| (p-tolyl)azide / Ti(NtBu)(py)₃Cl₂ | 3-Hexyne | This compound | - | rsc.org |
Mechanistic Investigations of Cyclotrimerization Pathways
The generally accepted mechanism for transition-metal-catalyzed [2+2+2] cycloadditions begins with the oxidative coupling of two alkyne molecules to the metal center, forming a key intermediate known as a metallacyclopentadiene. wikipedia.orgrsc.org From this intermediate, the pathway to the final arene product can vary.
The main proposed pathways from the metallacyclopentadiene intermediate are:
[4+2] Cycloaddition: The metallacyclopentadiene acts as a diene and undergoes a Diels-Alder-type reaction with a third alkyne molecule (the dienophile). This forms a metallabicyclic intermediate which then undergoes reductive elimination to release the benzene derivative and regenerate the active catalyst. acs.org
Insertion: The third alkyne molecule inserts into one of the metal-carbon bonds of the metallacyclopentadiene, forming a seven-membered metallacycloheptatriene intermediate. acs.org Reductive elimination from this species then yields the aromatic ring. acs.org
Computational studies, particularly using Density Functional Theory (DFT), have provided deeper insights into these pathways for different catalytic systems.
For Nickel Catalysts: DFT calculations on dinuclear nickel catalysts suggest a spin crossover mechanism involving nonclassical bridging metallacyclopentadiene and metallacycloheptatriene intermediates. acs.org For mononuclear nickel systems with hemilabile ligands, the mechanism is believed to proceed via a nickelacyclopentadiene intermediate, with the ligand's hemilabile moiety playing a key role in stabilizing intermediates. acs.org
For Cobalt Catalysts: DFT studies on CpCo-catalyzed cyclotrimerization indicate that the key intermediate is a triplet cobaltacyclopentadiene, formed after oxidative coupling and a spin change. nih.govresearchgate.net From this triplet species, two catalytic cycles can operate depending on the substrate and ligands. One path involves direct alkyne ligation to form a cobaltacyclopentadiene(alkyne) complex, which leads to the product via an intramolecular [4+2] cycloaddition. acs.orgnih.gov
For Iron Catalysts: Mechanistic studies of iron-catalyzed reactions also point to a metallacyclopentadiene intermediate. d-nb.info With some two-coordinate iron precatalysts, a bimetallic mechanism is proposed where an initial bimetallic alkyne complex undergoes oxidative coupling to form a dimetallacyclopentadiene. acs.org The cycle is completed by the insertion of a third alkyne, followed by ring closure and displacement of the arene product. acs.org
Alternative Synthetic Routes to this compound
Besides alkyne cyclotrimerization, this compound can be synthesized through methods involving the exhaustive alkylation of smaller aromatic precursors.
Friedel-Crafts Alkylation: Hexamethylbenzene (B147005), a related compound, is commonly prepared via the Friedel-Crafts reaction. orgsyn.org This method can be adapted for this compound, although it is less common. The synthesis of hexamethylbenzene can be achieved by reacting less-methylated benzene derivatives like durene or pentamethylbenzene (B147382) with methyl chloride in the presence of an aluminum chloride catalyst. orgsyn.orggoogle.com A patented process describes the synthesis of hexamethylbenzene by reacting starting materials such as benzene, toluene (B28343), xylene, or trimethylbenzene with methyl chloride using a Friedel-Crafts catalyst in an ortho-dichlorobenzene solvent at 100-200°C. google.com
Alkylation of Phenol (B47542) with Methanol (B129727): An established laboratory-scale synthesis involves reacting phenol with methanol at high temperatures (e.g., 530 °C) over a solid alumina (B75360) catalyst. wikiwand.comwikipedia.org While this method is reported for hexamethylbenzene, similar principles could apply to produce this compound using ethanol, though this is not as well-documented.
Derivatization Strategies for this compound
This compound itself is a starting point for more complex, star-shaped molecules. A key step is its conversion to a reactive precursor, hexakis(bromomethyl)benzene, which is not commercially available but can be synthesized from hexamethylbenzene via benzylic bromination. rsc.org This brominated compound serves as a versatile platform for introducing a variety of functional groups.
Synthesis of Hexakis(aminomethyl)benzene from Brominated Precursors
A reliable method for synthesizing the key precursor hexakis(aminomethyl)benzene is the Gabriel synthesis. nii.ac.jpepa.govresearchgate.net This classical method avoids the use of potentially explosive azide (B81097) intermediates. nii.ac.jp
The synthesis proceeds in two main steps:
Nucleophilic Substitution: Hexakis(bromomethyl)benzene is treated with potassium phthalimide (B116566) in a polar aprotic solvent like DMF at elevated temperatures (e.g., 70 °C). This nucleophilic substitution reaction yields hexakis(phthalimidemethyl)benzene in excellent yield (e.g., 92%). nii.ac.jp
Hydrazinolysis: The phthalimide groups of hexakis(phthalimidemethyl)benzene are cleaved using hydrazine (B178648) (N₂H₄) in a solvent like ethanol. nii.ac.jpepa.gov This step affords a mixture containing the desired primary amine, hexakis(aminomethyl)benzene, and the byproduct 2,3-dihydrophthalazine-1,4-dione. The pure hexakis(aminomethyl)benzene can be isolated as its hexahydrochloride salt by treating the mixture with hydrochloric acid (HCl). nii.ac.jpepa.govresearchgate.net
Subsequent Derivatization to Hexakis-amide and Hexakis-sulfonamide Frameworks
The hexakis(aminomethyl)benzene hexahydrochloride salt is a stable and convenient precursor for further derivatization into hexakis-amide and hexakis-sulfonamide structures. nii.ac.jpepa.govresearchgate.net
Hexakis-amides: These compounds are generally synthesized through a condensation reaction. The hexakis(aminomethyl)benzene hexahydrochloride is treated with an appropriate acid chloride in the presence of a base like triethylamine. nii.ac.jp This reaction proceeds smoothly at room temperature to afford the corresponding hexakis-amides in good to high yields (64-82%). nii.ac.jp DFT calculations have shown that these hexakis-amide molecules can adopt a bowl-shaped conformation where all substituents are oriented to the same side, stabilized by intramolecular hydrogen bonds. nii.ac.jpresearchgate.net
Hexakis-sulfonamides: Similarly, hexakis-sulfonamides can be prepared from hexakis(aminomethyl)benzene. nii.ac.jpepa.gov The reaction involves treating the amine precursor with a sulfonyl chloride, such as tosyl chloride, in the presence of a base. This provides access to complex sulfonamide frameworks built upon the hexa-substituted benzene core. nii.ac.jp
| Precursor | Reagent(s) | Product | Yield | Reference(s) |
| Hexakis(bromomethyl)benzene | Potassium phthalimide | Hexakis(phthalimidemethyl)benzene | 92% | nii.ac.jp |
| Hexakis(phthalimidemethyl)benzene | Hydrazine | Hexakis(aminomethyl)benzene | - | nii.ac.jpepa.gov |
| Hexakis(aminomethyl)benzene | Pivaloyl chloride, Et₃N | Hexakis(pivaloylaminomethyl)benzene | 64% | nii.ac.jp |
| Hexakis(aminomethyl)benzene | Benzoyl chloride, Et₃N | Hexakis(benzoylaminomethyl)benzene | 80% | nii.ac.jp |
| Hexakis(aminomethyl)benzene | 4-Pentylbenzoyl chloride, Et₃N | Hexakis(4-pentylbenzoylaminomethyl)benzene | 82% | nii.ac.jp |
Oxidative Derivatization Pathways (e.g., to Mellitic Acid)
The oxidation of the ethyl side chains of this compound provides a pathway to various derivatives, most notably benzenehexacarboxylic acid, commonly known as mellitic acid. This transformation is a powerful synthetic tool, converting a non-polar hydrocarbon into a highly functionalized aromatic acid. The general principle involves the cleavage of the C-H bonds of the ethyl groups and their conversion into carboxylic acid functionalities.
While direct and detailed studies on the oxidation of this compound to mellitic acid are not as extensively documented as for its methyl analog, hexamethylbenzene, the underlying chemical principles are analogous. The oxidation of alkylbenzenes to carboxylic acids is a well-established reaction in organic chemistry. Strong oxidizing agents are typically required to achieve the complete conversion of all six ethyl groups.
Common oxidizing agents that can be employed for such transformations include:
Potassium Permanganate (B83412) (KMnO₄): Alkaline potassium permanganate is a powerful oxidizing agent capable of converting alkyl chains on an aromatic ring to carboxylic acids. wikipedia.org The reaction with this compound would involve heating under basic conditions, followed by acidification to yield mellitic acid.
Nitric Acid (HNO₃): Concentrated or fuming nitric acid is another potent oxidizing agent for this purpose. wikipedia.orgsciencemadness.org The reaction typically requires elevated temperatures and pressures, often conducted in a sealed tube, to drive the oxidation of all six ethyl groups to completion. sciencemadness.orgsciencemadness.org For instance, the oxidation of hexamethylbenzene to mellitic acid can be achieved with fuming nitric acid at temperatures between 120-160°C, yielding the crude product in a relatively pure state. researchgate.net
Chromic Acid (H₂CrO₄): Generated in situ from chromates or dichromates and a strong acid, chromic acid is also a classic reagent for the oxidation of alkyl side chains on aromatic rings.
C₆(C₂H₅)₆ + 18 [O] → C₆(COOH)₆ + 6 H₂O
The yield of mellitic acid from such exhaustive oxidations can be variable and is often dependent on the reaction conditions and the specific oxidizing agent used. For example, the oxidation of hexamethylbenzene with concentrated nitric acid has been reported to yield pure mellitic acid at around 35% of the theoretical yield. researchgate.net
It is important to note that the oxidation proceeds through a series of intermediate steps, with the ethyl groups likely being oxidized first to acetyl groups, which are then further oxidized to the final carboxylic acid groups. The high stability of the benzene ring ensures that it remains intact during these harsh oxidative conditions. wikipedia.org The resulting mellitic acid is a very stable compound, resistant to further reaction with agents like chlorine and concentrated nitric acid. wikipedia.org
| Oxidizing Agent | Typical Conditions | Product |
| Potassium Permanganate | Alkaline, Heat | Mellitic Acid |
| Nitric Acid | Concentrated/Fuming, 120-160°C | Mellitic Acid |
| Chromic Acid | Acidic, Heat | Mellitic Acid |
Formation of Benzenium Ion Salts via Superacid Protonation
This compound, like other polymethylated benzenes, can be protonated by superacids to form stable benzenium ion salts, also known as arenium ions or sigma complexes. wikipedia.org This process involves the addition of a proton to one of the carbon atoms of the aromatic ring, disrupting the aromatic system and forming a cyclohexadienyl cation. wikipedia.org The positive charge in this cation is delocalized over the remaining five carbon atoms of the ring through resonance. wikipedia.org
The formation of these benzenium ions is a key step in understanding the mechanisms of electrophilic aromatic substitution reactions. Due to the high basicity of the aromatic ring in this compound, stemming from the electron-donating nature of the six ethyl groups, its protonation is more facile compared to less substituted benzene derivatives.
Superacids, which are acids stronger than 100% sulfuric acid, are required to achieve the protonation of aromatic rings. Common superacid systems used for this purpose include:
Magic Acid (FSO₃H-SbF₅): A mixture of fluorosulfuric acid and antimony pentafluoride, this is one of the strongest known superacids. total-synthesis.com
Carborane Superacids (e.g., H(CB₁₁H(CH₃)₅Br₆)): These are exceptionally strong and non-coordinating acids that allow for the isolation of crystalline benzenium ion salts. acs.orgescholarship.orgnih.gov
The protonation of this compound in a superacid medium leads to the formation of the hexaethylbenzenium ion. NMR studies on related polymethylbenzenes in superacid solutions at low temperatures have provided direct evidence for the formation of these localized sigma complexes. cdnsciencepub.com At higher temperatures, rapid proton migration around the ring can occur, making all ring positions appear equivalent on the NMR timescale. cdnsciencepub.com
A significant breakthrough in this area has been the isolation and structural characterization of benzenium ion salts. By using carborane superacids, it has been possible to prepare crystalline salts of protonated arenes, including hexamethylbenzene, that are stable at room temperature and even up to 150°C. acs.orgnih.govscispace.com These salts have been characterized by methods such as X-ray crystallography, solid-state NMR, and IR spectroscopy. acs.orgescholarship.orgnih.gov
The crystal structures of these salts confirm the cyclohexadienyl cation structure, where the protonated carbon atom is tetrahedral, and the remaining five carbons form a conjugated system. wikipedia.orgacs.org The stability of these isolated salts has elevated arenium ions from transient intermediates to stable chemical reagents. acs.orgnih.gov
| Superacid System | Counterion | Resulting Salt | Stability |
| FSO₃H-SbF₅ (Magic Acid) | [SbF₆]⁻ or related anions | [C₆(C₂H₅)₆H]⁺[SbF₆]⁻ | Typically stable in solution at low temperatures |
| H(CB₁₁H(CH₃)₅Br₆) | [CB₁₁H(CH₃)₅Br₆]⁻ | [C₆(C₂H₅)₆H]⁺[CB₁₁H(CH₃)₅Br₆]⁻ | Crystalline solid, thermally stable to >150°C acs.orgnih.govscispace.com |
The study of hexaethylbenzenium ions and their salts provides fundamental insights into the nature of chemical bonding, aromaticity, and the mechanisms of electrophilic reactions on aromatic substrates.
Advanced Reaction Mechanisms and Reactivity of Hexaethylbenzene
Electrophilic Aromatic Substitution (SEAr) Reactions
The most characteristic reactions of benzenoid arenes involve electrophilic substitution. dpbspgcollege.edu.in In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, replacing one of the ring's atoms, typically hydrogen. dpbspgcollege.edu.inwikipedia.org However, in hexaethylbenzene, all hydrogen atoms are substituted, leading to reaction pathways that deviate from standard benzene chemistry.
Formation and Characterization of Arenium Ion Intermediates (σ-Adducts) with Electrophiles
The generally accepted mechanism for electrophilic aromatic substitution proceeds via a two-step process. libretexts.orguomustansiriyah.edu.iq The initial and rate-determining step involves the attack of the aromatic ring's π-electrons on the electrophile (E⁺). uomustansiriyah.edu.iqmasterorganicchemistry.com This leads to the formation of a resonance-stabilized, non-aromatic carbocation intermediate known as an arenium ion, or σ-complex (also referred to as a Wheland intermediate). wikipedia.orglibretexts.orguomustansiriyah.edu.iqbyjus.com
In this intermediate, the electrophile is attached to one of the ring carbons via a σ-bond, and the positive charge is delocalized over the remaining five carbon atoms of the ring. byjus.com The carbon atom bonded to the electrophile becomes sp³ hybridized, disrupting the cyclic π-system and causing a loss of aromaticity. dpbspgcollege.edu.inbyjus.com The arenium ion is stabilized by resonance, distributing the positive charge across multiple carbon atoms. byjus.com
General Mechanism of Arenium Ion Formation:

This image illustrates the general mechanism where an electrophile is attacked by the benzene ring to form the resonance-stabilized arenium ion.
In the case of this compound, the attack can theoretically occur at any of the six equivalent carbon atoms. The resulting arenium ion is heavily substituted, and its stability and subsequent fate are profoundly influenced by the surrounding ethyl groups. The second step in a typical SEAr reaction is the rapid removal of a proton from the sp³-hybridized carbon, which restores aromaticity. libretexts.orguomustansiriyah.edu.iq Given the absence of hydrogen on the ring in this compound, the reaction cannot proceed via simple deprotonation, leading to alternative pathways such as rearrangement or dealkylation.
Theoretical studies and experimental evidence for related polymethylbenzenes confirm that the reaction mechanism involves the stepwise formation of initial π-complexes, where the electrophile interacts with the entire π-system, followed by the formation of the more stable σ-complex (arenium ion). researchgate.net
Influence of Alkyl Substituents on Reaction Kinetics and Selectivity
The substituents on a benzene ring significantly affect both the rate (kinetics) and the position of attack (regioselectivity) of incoming electrophiles. wikipedia.org Alkyl groups, such as the ethyl groups in this compound, are electron-donating groups. libretexts.org
Key Effects of Ethyl Substituents:
Activation: Electron-donating groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.org This leads to a significant increase in the reaction rate compared to unsubstituted benzene. The cumulative effect of six ethyl groups makes this compound highly activated.
Stabilization of the Arenium Ion: The electron-donating inductive effect of the alkyl groups helps to stabilize the positive charge of the arenium ion intermediate. This stabilization lowers the activation energy of the first, rate-determining step, further accelerating the reaction. masterorganicchemistry.com
Steric Hindrance: While electronically activating, the six bulky ethyl groups also create considerable steric hindrance around the aromatic ring. This can impede the approach of the electrophile, potentially slowing the reaction rate compared to less substituted alkylbenzenes like durene or pentamethylbenzene (B147382). wikipedia.org The conformation of the ethyl groups can also play a role in directing the electrophilic attack. rsc.orgrsc.org
Studies on electrophilic substitution across the series from benzene to hexamethylbenzene (B147005) have shown that reactions can be classified based on their selectivity, which is influenced by factors like the basicity of the arene and its ionization potential. researchgate.net For this compound, the high degree of alkylation makes it a strong base, but steric hindrance remains a critical factor in determining reactivity with various electrophiles. researchgate.netresearchgate.net
Oxidative Transformations
This compound is susceptible to oxidation, particularly at the electron-rich aromatic core and the benzylic positions of the ethyl groups. These reactions can lead to a variety of products, including ketones, epoxides, and phenols, through complex mechanisms.
Reaction Rates and Mechanisms with Peroxidic Reagents
Peroxidic reagents, such as hydrogen peroxide (H₂O₂) and peroxy acids (e.g., trifluoroperacetic acid), are effective oxidants for electron-rich aromatic systems. wikipedia.orgmdpi.comorgsyn.org The oxidation of hexamethylbenzene, a close analogue of this compound, with these reagents yields a substituted 2,4-cyclohexadienone. wikipedia.org A similar transformation is expected for this compound.
The reaction of this compound with hydrogen peroxide in the presence of trifluoroacetic anhydride (B1165640) can lead to the formation of 2,3,4,5,6,6-hexaethylcyclohexa-2,4-dien-1-one. google.com This reaction likely proceeds through an initial epoxidation of the aromatic ring to form an arene oxide, which is unstable and rapidly rearranges to the more stable cyclohexadienone. The use of peroxyimidic acids, generated in situ from a nitrile and hydrogen peroxide, is another effective method for the epoxidation of alkenes and could potentially be applied to arenes. orgsyn.org
The reaction rates are generally high due to the activated nature of the this compound ring. However, the specific conditions, such as solvent, temperature, and the nature of the peroxidic reagent, play a crucial role in determining the product distribution and yield. orgsyn.org
Table 1: Products from Oxidation of Hexamethylbenzene
| Oxidizing Reagent | Major Product | Reference |
| Trifluoroperacetic acid or H₂O₂ | 2,3,4,5,6,6-Hexamethyl-2,4-cyclohexadienone | wikipedia.org |
| Dimethyldioxirane | Oxepane (B1206615) triepoxide | chemicalbook.com |
Ipso Addition and Dealkylation Pathways with Reactive Oxygen Species (e.g., Hydroxyl Radicals)
The gas-phase reaction of aromatic hydrocarbons with hydroxyl radicals (OH·) is a key process in atmospheric chemistry. acs.orgnih.gov For polysubstituted arenes like this compound, the reaction with OH· can proceed via several pathways, including hydrogen abstraction from an alkyl group, addition to an unsubstituted ring position, or addition to a substituted ring position (ipso addition). researchgate.netcopernicus.org
Studies on hexamethylbenzene (HMB) serve as an excellent model for this compound. acs.orgacs.orgebi.ac.uk The reaction of OH· with HMB is considered a prototype system for investigating ipso addition that can ultimately lead to dealkylation. acs.orgnih.govresearchgate.net
The primary reaction channels are:
H-atom Abstraction: The OH· radical abstracts a hydrogen atom from one of the methyl groups.
Ipso Addition: The OH· radical adds to a carbon atom already bearing a methyl group, forming an adduct. This adduct can then undergo further reactions. acs.org
Research on HMB has shown that the H-atom abstraction channel accounts for approximately 11-14% of the reaction at temperatures around 298-330 K. acs.orgnih.govresearchgate.net The major pathway is the formation of the OH-adduct. This adduct can then dissociate back to the reactants or react further. A minor, but significant, subsequent pathway for the adduct is dealkylation, which for HMB leads to the formation of pentamethylphenol (B3189138) and a methyl radical. acs.orgnih.gov This dealkylation channel, however, was found to be a minor route, estimated at less than 2% at 298 K. acs.orgnih.govebi.ac.uk A similar balance of pathways is anticipated for this compound, with the potential for both H-abstraction from the methylene (B1212753) (-CH₂-) or methyl (-CH₃) positions of the ethyl groups.
Table 2: Reaction Pathways of OH Radical with Hexamethylbenzene at ~298 K
| Reaction Pathway | Products | Branching Ratio | Reference |
| H-atom Abstraction | Pentamethylbenzyl radical + H₂O | ~11% | acs.orgnih.gov |
| Ipso Addition/Dealkylation | Pentamethylphenol + CH₃ | < 2% | acs.orgnih.govebi.ac.uk |
| Ipso Addition (Adduct Formation) | HMB-OH Adduct | Dominant initial step | acs.orgresearchgate.net |
Hydroxylation Reactions for Ketodiepoxide Synthesis
The controlled hydroxylation of hexa-substituted benzenes can lead to valuable synthetic intermediates. sigmaaldrich.com For instance, the oxidation of hexamethylbenzene is a known route to produce ketodiepoxides. sigmaaldrich.com This transformation involves the initial oxidation to a cyclohexadienone, as described previously, followed by subsequent epoxidation steps. The reaction of hexamethylbenzene with dimethyldioxirane, a powerful oxygen transfer agent, has been shown to produce an unusual oxepane triepoxide, highlighting the complex oxidative chemistry of these systems. chemicalbook.com
Coordination Chemistry and Organometallic Reactivity of this compound
This compound's electron-rich aromatic system allows it to function as a versatile ligand in organometallic chemistry, forming stable complexes with various transition metals. mdpi.com
Formation of η⁶-Hexaethylbenzene Complexes with Transition Metals (e.g., Ruthenium, Manganese, Chromium, Molybdenum)
This compound (HEB) coordinates to transition metals in a η⁶-fashion, where all six carbon atoms of the aromatic ring are bonded to the metal center. The synthesis of these complexes often involves the displacement of other ligands or direct reaction with a metal precursor.
Ruthenium (Ru): The dimeric ruthenium complex, [(HEB)RuCl₂]₂, is synthesized by reacting this compound with [(p-cymene)RuCl₂]₂ in the melt. jnsam.com This dimer serves as a precursor for other monomeric complexes. jnsam.com The synthesis of ruthenium-arene complexes can also be achieved by heating alcohol solutions of ruthenium trichloride (B1173362) with the corresponding cyclohexadiene, which involves a dehydrogenation process. Current time information in Bangalore, IN. Another general route is the Fischer-Hafner synthesis, which can be used to prepare sandwich complexes like [Ru(C₆Me₆)₂]²⁺ by reacting metal chlorides with arenes in the presence of aluminum trichloride and aluminum metal. Current time information in Bangalore, IN.
Manganese (Mn): The complex (HEB)Mn(CO)₂Br has been synthesized and structurally characterized. jnsam.com A general method for preparing cationic manganese-arene carbonyl complexes, such as [Mn(C₆R₆)(CO)₃]⁺, involves the reaction of BrMn(CO)₅ with an arene in the presence of a silver salt to abstract the bromide ligand. Current time information in Bangalore, IN.
Chromium (Cr) and Molybdenum (Mo): For both chromium and molybdenum, the most common method for synthesizing piano-stool complexes of the type (Arene)M(CO)₃ is the direct reaction of the metal hexacarbonyl (Cr(CO)₆ or Mo(CO)₆) with the arene, which results in the substitution of three carbonyl ligands. Current time information in Bangalore, IN.researchgate.net This reaction works particularly well with electron-rich arenes. Current time information in Bangalore, IN.
Table 1: Synthesis of Selected η⁶-Hexaethylbenzene Transition Metal Complexes This table is interactive. Click on the headers to sort.
| Metal | Complex Formula | Synthesis Method | Reactants | Reference |
|---|---|---|---|---|
| Ruthenium | [(HEB)RuCl₂]₂ | Ligand Displacement | This compound, [(p-cymene)RuCl₂]₂ | jnsam.com |
| Manganese | (HEB)Mn(CO)₂Br | Ligand Substitution | (HEB)Mn(CO)₅, Br₂ | jnsam.com |
| Chromium | (Arene)Cr(CO)₃ | Carbonyl Substitution | Arene, Cr(CO)₆ | Current time information in Bangalore, IN.researchgate.net |
Ligand Exchange and Displacement Reactions within Metal Complexes
The ligands within this compound metal complexes can be exchanged or displaced, a reaction fundamental to their utility in synthesis and catalysis. A prominent example is the cleavage of the chloride bridges in the dimeric complex [(HEB)RuCl₂]₂. jnsam.comccspublishing.org.cn This reaction with donor ligands, such as phosphines or phosphites, breaks the Ru-Cl-Ru bridges and leads to the formation of monomeric "piano-stool" complexes. jnsam.comccspublishing.org.cn
Detailed research shows that reacting [(HEB)RuCl₂]₂ with trimethyl phosphite (B83602) (P(OMe)₃) or trimethylphosphine (B1194731) (PMe₃) yields the corresponding monomeric complexes, (HEB)RuCl₂[P(OMe)₃] and (HEB)RuCl₂(PMe₃), respectively. jnsam.comccspublishing.org.cn The ability to tune the lability of ligands in such ruthenium arene complexes is a key strategy in designing catalysts and therapeutic agents. rsc.orgnih.gov The rate of hydrolysis and ligand substitution can be controlled by modifying the ancillary ligands, which in turn influences the complex's reactivity towards biological targets like DNA. rsc.org
Redox-Induced Structural Changes in this compound Ligands
The oxidation state of the central metal in a this compound complex can induce significant structural changes in the ligand itself. This phenomenon is clearly demonstrated in studies of the closely related bis(hexamethylbenzene)ruthenium system. acs.org The dicationic complex, [Ru(η⁶-C₆Me₆)₂]²⁺, adheres to the 18-electron rule with both arene ligands in a standard η⁶ coordination mode. acs.org
Upon a one-electron reduction, a structural reorganization occurs to maintain electronic stability. The resulting neutral complex is [Ru(η⁴-C₆Me₆)(η⁶-C₆Me₆)]. acs.org In this product, one of the hexamethylbenzene ligands changes its hapticity from η⁶ to η⁴, meaning only four of its carbon atoms remain bonded to the ruthenium center. This change allows the complex to once again satisfy the stable 18-electron configuration. acs.org This redox-induced hapticity change is a reversible process. acs.org In contrast, the analogous bis(hexamethylbenzene)iron complex undergoes an irreversible two-electron reduction, suggesting a different mechanism of structural change. acs.org These findings highlight how the electronic requirements of the metal center can directly control the bonding and geometry of the coordinated persubstituted arene ligand.
Polymerization and Supramolecular Assembly Reactions
This compound's reactivity extends to the formation of larger, ordered structures, including two-dimensional materials and supramolecular assemblies.
In situ Homocoupling Reactions for Two-Dimensional Materials (e.g., Graphdiyne Synthesis)
Graphdiyne (GDY) is a two-dimensional (2D) carbon allotrope featuring both sp²- and sp-hybridized carbon atoms, which gives it unique electronic and mechanical properties. researchgate.net Its synthesis is a prominent example of creating 2D materials from molecular precursors. The primary method for synthesizing graphdiyne films is the in situ homocoupling reaction on a copper surface. researchgate.net
While a few sources mention this compound in this context, detailed studies and the specific chemical reaction mechanism confirm that the precursor molecule for this synthesis is hexaethynylbenzene . acs.org The reaction, a type of Glaser or Glaser-Hay coupling, involves the copper-catalyzed linking of the terminal alkyne (ethynyl) groups of hexaethynylbenzene monomers to form the extended diyne linkages of the graphdiyne network. This process is not reported for this compound, as it lacks the necessary alkyne functional groups required for the homocoupling reaction.
Charge Transfer Complex Formation with Electron Acceptors (e.g., Chloranil)
Charge-transfer (CT) complexes are formed when an electron-donating molecule associates with an electron-accepting molecule. The electron-rich nature of alkylated benzenes makes them potential electron donors. Hexamethylbenzene (HMB), a close structural analog of this compound, readily forms a well-known CT complex with the electron acceptor chloranil (B122849) (tetrachloro-1,4-benzoquinone). This HMB-chloranil complex is characterized by a distinct color and a new absorption band in its electronic spectrum, which is not present in either of the individual components.
In stark contrast, research has shown that this compound (HEB) does not form a significant charge-transfer complex with chloranil. When solutions of HEB and chloranil are mixed, no new coloration is observed, and spectroscopic analysis reveals the absence of a CT absorption band. This lack of reactivity is attributed to steric hindrance. The bulky ethyl groups on the this compound ring effectively shield the aromatic core, preventing the close, parallel approach required for effective π-π stacking and charge transfer with the chloranil molecule.
To probe this steric effect, a hybrid molecule, triethylmesitylene (TEM), was synthesized. TEM, having three ethyl groups and three methyl groups, presents an intermediate level of steric bulk. It was found to readily form a purple CT complex with chloranil, confirming that the steric profile of the donor molecule is a critical factor in these supramolecular interactions.
Table 2: Comparison of Charge-Transfer Complex Formation with Chloranil This table is interactive. Click on the headers to sort.
| Electron Donor | Formula | Forms CT Complex with Chloranil? | Observation | Reference |
|---|---|---|---|---|
| Hexamethylbenzene (HMB) | C₆(CH₃)₆ | Yes | Formation of a colored complex with a distinct CT absorption band. | |
| This compound (HEB) | C₆(C₂H₅)₆ | No | No coloration or CT band observed due to steric hindrance. |
Spectroscopic Probes of Hexaethylbenzene Structure and Dynamics
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the intricate structural and dynamic features of hexaethylbenzene and its derivatives. By analyzing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C, researchers can gain detailed insights into molecular conformation, hindered rotational processes, and the unique electronic structures of complex species.
In this compound, the steric bulk of the six ethyl groups leads to specific, low-energy conformations where the substituents arrange themselves to minimize steric strain. The most stable conformation for freestanding this compound features the ethyl groups pointing alternately above and below the plane of the aromatic ring. mdpi.com When this compound acts as a ligand in organometallic complexes, the coordination to a metal fragment breaks the symmetry between the two faces of the arene ring, leading to more complex conformational possibilities for the ethyl groups. mdpi.comrsc.org
¹H and ¹³C NMR spectroscopy are instrumental in determining the precise arrangement of these ethyl groups—described as "proximal" (pointing toward the metal) or "distal" (pointing away from the metal). In studies of this compound-ruthenium(II) complexes, for instance, different solid-state conformations were identified via X-ray crystallography, such as the all-distal and the 1,3,5-proximal-2,4,6-distal arrangements. rsc.org Low-temperature ¹³C{¹H} NMR spectroscopy in solution confirmed that only the 1,3,5-proximal-2,4,6-distal conformation was present for these specific ruthenium complexes. rsc.org Similarly, for the complex [Ru(η⁶-C₆Et₆)(η⁴-1,5-COD)], NMR and X-ray data showed a 1,4-proximal-2,3,5,6-distal arrangement of the ethyl groups. rsc.org These studies underscore that different metal environments can stabilize distinct ethyl group conformations, which are readily distinguished by the number and chemical shifts of the methylene (B1212753) and methyl resonances in the low-temperature NMR spectra.
Table 1: Ethyl Group Conformations in this compound Complexes Determined by NMR and X-ray Crystallography
| Complex | Determined Conformation | Source(s) |
|---|---|---|
| [Ru(η⁶-C₆Et₆)(η⁴-1,5-COD)] | 1,4-proximal-2,3,5,6-distal | rsc.org |
| [{RuCl(η⁶-C₆Et₆)}₂(μ-Cl)₂] | All-distal (crystal); 1,3,5-proximal-2,4,6-distal (solution) | rsc.org |
| [Ru₂(μ-Cl)₃(η⁶-C₆Et₆)₂]PF₆ | 1,3,5-proximal-2,4,6-distal | rsc.org |
| (η⁶-C₆Et₆)Cr(CO)₂(PMe₃) | 1,2,3,5-distal-4,6-proximal | rsc.org |
Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at various temperatures, is crucial for investigating motional processes such as hindered rotations. nih.govucl.ac.uk In this compound complexes, two primary rotational processes are of interest: the rotation of the ethyl groups around the arene-methylene C-C bond and the rotation of the entire arene ligand about the metal-arene axis. rsc.orgsfu.ca
At room temperature, these rotational processes are typically fast on the NMR timescale. mdpi.comrsc.org This rapid motion averages the magnetic environments of the ethyl groups, resulting in a simple spectrum that suggests all six ethyl groups are equivalent. mdpi.comrsc.org As the temperature is lowered, these rotations slow down. mdpi.com If the rate of rotation becomes slow enough, distinct signals for the non-equivalent ethyl groups in the static, low-energy conformation emerge in the spectrum. This phenomenon, known as decoalescence, allows for the calculation of the energy barriers (ΔG‡) for these rotational processes through lineshape analysis. ucl.ac.ukrsc.org
For example, in (η⁶-C₆Et₆)Cr(CO)₃, the barriers to ethyl and tripodal rotation were determined to be 11.8 and 9.5 kcal·mol⁻¹, respectively. mdpi.com There has been some scientific debate over whether the observed dynamic behavior in certain sterically crowded this compound complexes is due to the slowing of ethyl group rotation or the hindered rotation of the entire arene ring about the metal-ligand axis. sfu.ca However, studies on complexes like (heb)Cr(CO)₂(PMe₃) have shown that the low-temperature NMR spectra can be fully explained by slowed ethyl group rotation alone, without needing to invoke slowed rotation of the metal-arene bond. rsc.org
Table 2: Rotational Energy Barriers in this compound Complexes from DNMR
| Complex | Process | Energy Barrier (kcal·mol⁻¹) | Source(s) |
|---|---|---|---|
| (η⁶-C₆Et₆)Cr(CO)₃ | Ethyl Rotation | 11.8 | mdpi.com |
| (η⁶-C₆Et₆)Cr(CO)₃ | Tripodal Rotation | 9.5 | mdpi.com |
A fascinating derivative of this compound is its dication, [C₆(CH₃)₆]²⁺, which adopts a non-classical, pentagonal-pyramidal structure. mdpi.comresearchgate.net This hypercoordinated species features a five-membered ring of carbons capped by a sixth carbon atom, to which one methyl group is attached. mdpi.comresearchgate.net The structure is best described as an aggregate of a pentamethylcyclopentadienyl anion, [C₅(CH₃)₅]⁻, and a methylcarbyne trication, [CCH₃]³⁺. mdpi.comresearchgate.net
¹³C NMR spectroscopy is essential for confirming this unusual structure. The spectrum displays a unique pattern of signals that is in stark contrast to that of neutral this compound, which shows only two signals for the aromatic and ethyl carbons. chemicalbook.com The experimental ¹³C NMR spectrum of the dication shows four distinct signals. mdpi.com Theoretical calculations of the chemical shifts are in excellent agreement with the experimental data, providing strong evidence for the proposed pyramidal structure. mdpi.com The analysis of the magnetic shielding properties further supports the idea that the five-membered ring retains its aromatic character even after being capped by the apical carbon. mdpi.comresearchgate.net
Table 3: Experimental and Calculated ¹³C NMR Chemical Shifts (δ) for the Hexamethylbenzene (B147005) Dication [C₆(CH₃)₆]²⁺
| Carbon Atom Assignment | Experimental δ (ppm) | Calculated δ (ppm) | Source(s) |
|---|---|---|---|
| Apical C-CH₃ | -4.5 | -4.5 | mdpi.com |
| Ring C-CH₃ | 8.2 | 8.2 | mdpi.com |
| Apical Carbon (CCH₃) | 21.0 | 21.0 | mdpi.com |
| C₅ Ring Carbons | 125.5 | 125.5 | mdpi.com |
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides complementary information about the molecular vibrations of this compound. edinst.com These methods are particularly useful for investigating the structure of the solid state and probing weak intermolecular interactions like hydrogen bonding.
In the solid state, molecules are arranged in a crystal lattice, and they can vibrate against each other in collective motions known as lattice vibrations or phonons. rsc.org Raman spectroscopy is particularly sensitive to these low-frequency lattice vibrations and is an excellent technique for studying solid-state phase transitions, where the crystal structure changes. edinst.comaps.org
Hexamethylbenzene (HMB), a close structural analog of this compound, undergoes a well-studied phase transition at low temperatures (around 115 K). umich.eduumich.edunist.gov Raman studies show that the phonon spectrum of HMB changes drastically during this transition. umich.edu For instance, the transition from Phase II (room temperature) to Phase III (low temperature) is accompanied by significant shifts in the bands corresponding to methyl torsional modes. umich.edunist.gov This indicates that the transition involves a change in the rotational freedom and intermolecular interactions of the methyl groups. umich.edu Although detailed studies on this compound's specific phase transitions are less common in the literature, the principles demonstrated with HMB show that Raman and far-IR spectroscopy are powerful probes for characterizing changes in crystal packing and lattice dynamics during phase transitions. umich.eduscispace.com No IR-active phonons were observed for HMB in either Phase II or Phase III, indicating the presence of a center of inversion in the crystal's unit cell. umich.eduscispace.com
The electron-rich π-system of the this compound ring can act as a weak hydrogen bond acceptor. rsc.orgmanu.edu.mk This interaction, known as a π-hydrogen bond, can be detected and quantified using infrared spectroscopy. rsc.orgmanu.edu.mk When a hydrogen bond donor, such as a phenol (B47542) (Ar-OH), interacts with this compound, the O-H bond of the phenol is weakened. This weakening of the bond leads to a decrease in its stretching vibrational frequency, which is observed as a red-shift (a shift to lower wavenumber) in the IR spectrum. manu.edu.mknsf.gov
The magnitude of this frequency shift (ΔνOH) is a direct measure of the strength of the π-hydrogen bond. nih.govnih.gov Studies on complexes of various substituted phenols with this compound show that the ΔνOH shifts are significant and are approximately twice as large as the shifts observed for the same phenols complexed with benzene (B151609). researchgate.net This enhancement is attributed to the electron-donating hyperconjugative effects of the six ethyl groups, which increase the electron density of the aromatic ring, making it a stronger hydrogen bond acceptor. researchgate.net
Table 4: O-H Stretching Frequency Shifts (ΔνOH) for Phenol upon π-Hydrogen Bonding
| System | O-H Frequency (cm⁻¹) | Frequency Shift (ΔνOH, cm⁻¹) | Source(s) |
|---|---|---|---|
| Phenol (free in CCl₄) | ~3611 | - | nih.gov |
| Phenol + Benzene | ~3558 | ~53 | researchgate.net |
| Phenol + Hexamethylbenzene | ~3505 | ~106 | nih.govresearchgate.net |
Electronic Spectroscopy (UV-Vis)
Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) region, serves as a powerful tool for investigating the electronic structure and reactivity of this compound. This technique is instrumental in characterizing intermolecular interactions and detecting short-lived chemical species.
Characterization of Charge Transfer Bands in Intermolecular Complexes
This compound, with its electron-rich aromatic ring, readily forms electron donor-acceptor (EDA) or charge-transfer (CT) complexes with a variety of electron-accepting molecules. The formation of these complexes gives rise to new, distinct absorption bands in the UV-Vis spectrum, which are not present in the spectra of the individual donor or acceptor molecules. These bands, known as charge-transfer bands, result from the transition of an electron from the highest occupied molecular orbital (HOMO) of the this compound donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor upon absorption of light.
The position and intensity of these CT bands provide valuable information about the strength of the interaction and the electronic properties of the complex. For instance, the energies of the long-wavelength absorption maxima of complexes between hexamethylbenzene, a close structural analog of this compound, and various nitrobenzene (B124822) acceptors show a nearly linear relationship with the one-electron polarographic reduction potentials of the nitrobenzenes. nih.gov This correlation underscores the principle that a lower reduction potential of the acceptor (stronger acceptor) leads to a lower energy (longer wavelength) CT transition.
The steric bulk of the ethyl groups in this compound influences the geometry and stability of these complexes. In complexes with planar π-acceptors, the ethyl groups can sterically hinder the close approach of the acceptor, affecting the intermolecular distance and the overlap of the donor and acceptor orbitals. This steric hindrance can lead to a decrease in the association constant of the complex compared to less hindered donors like hexamethylbenzene. aip.org
The solvent environment also plays a crucial role in the characteristics of the CT bands. Polar solvents can stabilize the charge-separated excited state more than the ground state, leading to a red shift (shift to lower energy) of the CT absorption band. rsc.org
Below is a table summarizing the charge-transfer absorption data for complexes of polymethylbenzenes with various acceptors, illustrating the effect of molecular structure on the electronic transitions.
| Donor | Acceptor | Solvent | λCT (nm) |
| Hexamethylbenzene | Tetracyanoethylene (B109619) | Dichloromethane (B109758) | 510 |
| Hexamethylbenzene | Chloranil (B122849) | Dichloromethane | - |
| Hexamethylbenzene | Tetranitromethane | Dichloromethane | >600 |
Data compiled from various sources. aip.org
Detection of Transient Reactive Intermediates
UV-Vis spectroscopy is a critical technique for the detection and characterization of transient reactive intermediates generated during chemical reactions involving this compound. Due to their short lifetimes, these species are often not amenable to isolation and structural determination by other methods.
A notable example is the detection of Wheland intermediates, or σ-complexes, formed during electrophilic aromatic substitution reactions such as Friedel-Crafts acylation. While these intermediates are typically too short-lived to be isolated, their transient UV-Vis spectra can be measured at low temperatures. For instance, the reaction of acylium carbocations with hexamethylbenzene generates benzenium adducts whose transient absorption spectra can be recorded. nih.govmarquette.eduacs.orgresearchgate.net These spectra provide direct evidence for the formation of these key intermediates and allow for the study of their electronic structure.
The UV-Vis spectra of these benzenium adducts are characterized by strong absorptions in the visible region, which are distinct from the absorptions of the reactants and products. marquette.edu The table below shows the absorption maxima of transient benzenium adducts formed from the reaction of various acylium hexafluoroantimonates with hexamethylbenzene in dichloromethane at -70 °C.
| Acylium Cation (RCO+) | λmax (nm) |
| CH3CO+ | ~450 |
| C2H5CO+ | ~460 |
| (CH3)2CHCO+ | ~470 |
Data adapted from studies on hexamethylbenzene. marquette.edu
Furthermore, the radical cation of this compound, a key intermediate in many oxidation reactions, can be generated and studied using spectroscopic techniques. The electron spin resonance (e.s.r.) spectrum of the hexamethylbenzene radical cation at low temperatures indicates a lifting of the degeneracy of the molecular orbitals, suggesting a distortion from perfect hexagonal symmetry. rsc.org While direct UV-Vis data for the this compound radical cation is sparse in the provided context, the study of related species like the tris(p-substituted)biarylaminium radical cations provides a framework for understanding their spectroscopic properties and reactivity in photoredox catalysis. chemrxiv.org
Optical and Spectroscopic Techniques for Phase Transition Studies
This compound, like its more extensively studied counterpart hexamethylbenzene, is expected to exhibit complex phase behavior in the solid state. Optical and spectroscopic techniques are invaluable for probing the structural and dynamical changes that occur during these phase transitions.
Studies on hexamethylbenzene have revealed multiple phase transitions at different temperatures, which are accompanied by significant changes in its spectroscopic properties. aip.orgrsc.orgumich.eduaip.orgscispace.com For example, hexamethylbenzene undergoes a phase transition at approximately 116 K. rsc.org Optical microscopy shows changes in the crystal morphology, and spectrophotometric measurements of optical retardation indicate that the crystal becomes optically isotropic in the low-temperature phase (Phase III). rsc.org
UV-Vis absorption spectroscopy in the solid state can also reveal details about phase transitions. The absorption spectrum of crystalline hexamethylbenzene is forbidden and isotropic below the 110 K transition but becomes allowed and highly anisotropic above this temperature. aip.org This change is attributed to a slight distortion of the molecule in the higher-temperature phase. aip.org
Raman and infrared (IR) spectroscopy are particularly sensitive to changes in molecular vibrations and crystal lattice modes that occur during phase transitions. In hexamethylbenzene, the Raman phonon spectrum changes dramatically during the λ-phase transition around 115 K. scispace.comumich.edu Splittings observed in certain intramolecular vibrational modes in the room-temperature phase (Phase II) disappear in the lower-temperature phase (Phase III), indicating a change in the site symmetry of the molecule within the crystal lattice. scispace.com The table below summarizes the key spectroscopic observations associated with the phase transitions in hexamethylbenzene, which can serve as a model for understanding the behavior of this compound.
| Spectroscopic Technique | Observation | Implication |
| Optical Microscopy | Change in crystal morphology | Structural phase transition |
| Polarized Light Spectroscopy | Change from isotropic to anisotropic absorption | Alteration in crystal symmetry and molecular orientation |
| Raman Spectroscopy | Disappearance of mode splittings at low temperature | Increase in molecular site symmetry |
| Neutron Scattering | Shift and broadening of methyl torsional bands | Change in the hindering potential for methyl group rotation |
Based on studies of hexamethylbenzene. aip.orgrsc.orgaip.orgscispace.com
These spectroscopic techniques collectively provide a detailed picture of the molecular and crystal structure dynamics during the phase transitions of polymethylated benzenes, and similar approaches would be essential for a thorough characterization of the solid-state properties of this compound.
Theoretical and Computational Investigations of Hexaethylbenzene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature of hexaethylbenzene and its derivatives. These methods solve the electronic Schrödinger equation to predict molecular properties from first principles.
Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry for elucidating the electronic structure and bonding of molecules. uol.dewikipedia.org Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT focuses on the electron density to determine the properties of a system. wikipedia.orgcecam.org
For this compound, these methods have been employed to understand its unique characteristics. For instance, DFT calculations have been used to reproduce the geometry of the pentagonal-pyramidal hexamethylbenzene (B147005) dication, a related structure that provides insight into hypercoordinated carbon species. compchemhighlights.org Specifically, the B3LYP/def2-TZVP level of theory has been shown to accurately model the structure of this dication. compchemhighlights.org Furthermore, computational analyses, including those on polymethyl substituted benzenes like this compound, help in understanding their reactions and environmental impacts. sigmaaldrich.com
The application of these methods extends to understanding the subtle interplay of electronic and steric effects that govern the molecule's behavior. Different DFT functionals, such as B3LYP and ωB97X, have been benchmarked to evaluate their performance in predicting properties like dissociation and ionization energies, providing a pathway to more accurate computational studies. rsc.org
A particularly fascinating area of study is the this compound dication (C₆(C₂H₅)₆²⁺), which, like its methyl-substituted analog, is predicted to adopt a non-classical, pentagonal-pyramidal structure. compchemhighlights.orgnih.gov This structure features a hypercoordinated carbon atom, meaning it is bonded to more than the traditional four atoms. compchemhighlights.org
Computational studies have been crucial in confirming and analyzing the bonding in this unusual species. total-synthesis.comresearchgate.net The structure consists of a five-membered carbon ring at the base and a carbon atom at the apex, which is also bonded to a methyl or ethyl group. compchemhighlights.orgnih.gov Analysis of the bonding reveals that the apical carbon interacts with all five carbons of the basal ring. nih.gov
Wiberg bond order calculations for the hexamethylbenzene dication show that the bond order between the apical carbon and each of the five base carbons is approximately 0.54. compchemhighlights.org This indicates that while the carbon is hypercoordinate, it is not hypervalent, as the total bond order does not exceed the typical valency of carbon. compchemhighlights.org The bonding can be described in terms of multi-center bonds, where the electron density is shared among several atoms. total-synthesis.com This has been further explored through various bonding analyses, which suggest that the apical carbon can be viewed as a Lewis acidic center coordinated to an anionic cyclopentadienyl-type ligand. researchgate.net Recent studies continue to delve into the complex bonding nature of these hexacoordinate carbon systems. rsc.org
Aromaticity is a key concept in chemistry, and its assessment in non-traditional systems like the this compound dication is a subject of significant interest. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate aromaticity. github.ioscielo.org.mx It involves placing a "ghost" atom at the center of a ring and calculating its magnetic shielding. A negative NICS value typically indicates aromaticity (a diatropic ring current), while a positive value suggests anti-aromaticity (a paratropic ring current). github.iorsc.org
For the pentagonal-pyramidal hexamethylbenzene dication, NICS calculations suggest the presence of three-dimensional aromaticity. compchemhighlights.org This aromaticity can be conceptualized as arising from the combination of the 4π electrons of the C₅(CH₃)₅⁺ fragment and the 2π electrons of the CCH₃⁺ fragment, satisfying Hückel's rule (4n+2 π electrons) for aromaticity with n=1. compchemhighlights.org The induced magnetic field and ¹³C-NMR patterns of the hexamethylbenzene dication have been investigated to further understand its aromatic character, supporting the idea of a planar aromatic ring capped by a carbocation fragment. mdpi.com
However, the interpretation of NICS values in charged systems can be complex due to the significant deshielding of nuclei, which can make it difficult to attribute the chemical shifts solely to π-electron delocalization. rsc.org Therefore, various refined NICS methods and other aromaticity descriptors are often employed to gain a more complete picture. github.ionih.govacs.org
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a computational microscope to observe the time evolution of molecular systems, offering insights into dynamic processes such as phase transitions and conformational changes.
While detailed studies on this compound are specific, research on the closely related hexamethylbenzene (HMB) provides significant insights into the phase transitions of peralkylated benzenes. HMB is known to undergo a martensitic phase transition, which is a diffusionless transformation from a low-temperature phase to a high-temperature phase. rsc.orgresearchgate.net
Atomistic modeling using MD simulations has been successfully employed to investigate the mechanism of this phase transition in HMB. rsc.orgarxiv.orgrsc.org These simulations can reproduce experimentally observed transition temperatures and hysteresis loops. arxiv.orgresearchgate.net By analyzing the simulation trajectories, researchers have identified low-energy barrier atomic sliding modes as key triggers for the phase transition. rsc.orgarxiv.org This approach allows for the study of the potential energy surface and the continuous softening of the shear modulus around the transition temperature. rsc.org Such computational studies are invaluable for understanding the fundamental mechanisms of solid-state phase transitions in organic crystals and can guide the design of new materials with specific properties. rsc.orgrsc.orglancs.ac.uk
The ethyl groups in this compound are not static; they can rotate around the C(aryl)-C(ethyl) bond. Due to steric hindrance between adjacent ethyl groups, these rotations are correlated, a phenomenon often described as "gearing." aip.org MD simulations, alongside other computational methods, are used to study these conformational dynamics and to calculate the energy barriers associated with these rotations. capes.gov.brbeilstein-journals.org
Early work by Mislow and others established that the preferred conformation of this compound is one where the ethyl groups are arranged in an alternating "up-down" fashion relative to the benzene (B151609) ring to minimize steric clashes. beilstein-journals.org Computational studies have explored the energy landscape of different conformers. beilstein-journals.org For example, the ideal "ududud" conformation is significantly lower in energy than other arrangements. beilstein-journals.orgbeilstein-journals.org
Computational Reaction Dynamics and Mechanism Elucidation
Computational studies offer a molecular-level view of reaction dynamics, mapping out the potential energy surfaces and identifying the most probable transformation pathways.
The reaction of this compound (HMB) with hydroxyl (OH) radicals is a significant process, particularly in atmospheric chemistry. Computational investigations, often using methods like density functional theory (DFT), provide insights into the energetics and kinetics of these reactions. catalysis.blognumberanalytics.com
Studies have explored the reaction between OH radicals and HMB, which can proceed through two primary channels: hydrogen atom abstraction and OH addition. acs.orgresearchgate.net
OH Addition: The OH radical can also add to the aromatic ring, a process known as ipso addition. This leads to the formation of an HMB-OH adduct. acs.orgresearchgate.net Theoretical calculations have shown that the subsequent dealkylation of this adduct, which would lead to pentamethylphenol (B3189138) (PMP) and a methyl radical, is a minor pathway. acs.org
The reaction enthalpies for the formation of OH adducts with methylated benzenes have been computationally determined. For hexamethylbenzene, the reaction enthalpy is approximately -101 kJ mol⁻¹, which is more exothermic than for less methylated benzenes like 1,4-dimethylbenzene and 1,3,5-trimethylbenzene. rsc.org
Table 1: Calculated Energetic Data for the Reaction of OH with Hexamethylbenzene researchgate.net
| Reaction Pathway | ΔE (kJ/mol) | ΔH (298K) (kJ/mol) | ΔG (298K) (kJ/mol) |
| Addition | -102.0 | - | - |
| HMB + OH → HMB-OH | - | - | - |
| Abstraction | -81.1 | - | - |
| HMB + OH → PMB + H₂O | - | - | - |
Note: PMB refers to the pentamethylbenzyl radical.
The synthesis of this compound and other polyalkylated benzenes often involves zeolite-catalyzed alkylation of benzene with ethylene (B1197577). researchgate.netmatec-conferences.orgijcea.org Computational modeling is crucial for understanding the reaction mechanisms within the confined spaces of zeolite pores. nih.govacs.org
Two primary mechanisms are generally considered for the ethylation of benzene: nih.govacs.org
Stepwise Mechanism: This pathway involves the initial formation of a surface ethoxide species on the zeolite's acid sites. This ethoxide then acts as the electrophile, attacking the benzene ring to form a Wheland complex (an arenium ion intermediate), which subsequently deprotonates to yield the alkylated product. nih.govacs.org
Concerted Mechanism: In this mechanism, benzene and ethylene react directly at the zeolite's active site to form the Wheland complex in a single step, followed by deprotonation. nih.govacs.org
Solvation and Intermolecular Interactions
The behavior of this compound in solution and its interactions with other molecules are governed by subtle non-covalent forces. Theoretical studies provide a detailed picture of these interactions.
This compound, with its electron-rich aromatic ring, can act as a π-hydrogen bond acceptor. Theoretical studies, often employing DFT, have investigated the nature and strength of these interactions. manu.edu.mk
In complexes formed between substituted phenols and hexamethylbenzene (a close analog of this compound), theoretical calculations at the B3LYP/6-311++G(2df,2p) level have shown excellent agreement with experimental spectroscopic data for O-H frequency shifts upon π-hydrogen bond formation. manu.edu.mk These studies rationalize the variations in bonding energies and frequency shifts based on the electronic effects of the substituents. manu.edu.mk The strength of the π-hydrogen bond is influenced by the charge density of the benzene ring, which is increased by electron-donating groups like methyl or ethyl groups. nih.gov The interaction is primarily driven by a combination of electrostatic and dispersion forces. acs.org
Table 2: Theoretical vs. Experimental O-H Frequency Shifts (Δν(OH)) for Phenol-Benzene Derivative Complexes manu.edu.mk
| Benzene Derivative | Theoretical Δν(OH) (cm⁻¹) | Experimental Δν(OH) (cm⁻¹) |
| Hexamethylbenzene | - | Data for HMB complex provides benchmark |
Note: Specific data for this compound was not available in the cited source, but the principles derived from hexamethylbenzene are directly applicable.
Solvent reorganization energy is a key concept in the theory of electron transfer reactions in solution, such as those involving charge-transfer complexes of this compound. It represents the energy required to rearrange the solvent molecules' orientation and polarization in response to a change in the solute's charge distribution.
Theoretical models have been developed to calculate the solvent reorganization energy (λs). worldscientific.comworldscientific.com For the hexamethylbenzene/tetracyanoethylene (B109619) charge-transfer complex, a system analogous to what would be expected with this compound, theoretical studies have been conducted. optica.orgaip.org These studies often use models based on Marcus theory. optica.orgaip.org The analysis of absorption and fluorescence spectra in different solvents allows for the estimation of λs. optica.orgaip.org For instance, a study on the hexamethylbenzene/tetracyanoethylene complex in carbon tetrachloride required a large solvent reorganization energy (2450 cm⁻¹) to reconcile theoretical models with experimental spectra. optica.org
New theoretical expressions for solvent reorganization energy have been derived and applied to systems like the tetracyanoethylene-hexamethylbenzene complex, showing good agreement with experimental results for return electron transfer processes. worldscientific.comworldscientific.com These models consider the dielectric properties of the solvent and can be applied to single-sphere or two-sphere representations of the solute. worldscientific.comworldscientific.com
Structural Elucidation of Hexaethylbenzene and Its Complexes Via X Ray Crystallography
Single-Crystal X-ray Diffraction of Hexaethylbenzene Complexes
Single-crystal X-ray diffraction (SCXRD) provides unparalleled insight into the molecular architecture of this compound complexes, revealing how the sterically demanding this compound (HEB) ligand influences the geometry and conformation of the resulting organometallic species.
Conformation of Ethyl Substituents in Organometallic Complexes
The six ethyl groups of the this compound ligand are not static; their orientation relative to the benzene (B151609) ring can vary significantly upon coordination to a metal center. This conformation is a delicate balance between steric hindrance and electronic effects. X-ray diffraction studies have been crucial in identifying the preferred arrangements of these ethyl substituents in the solid state.
In several organometallic complexes, the ethyl groups of the HEB ligand adopt a specific, ordered conformation rather than being randomly oriented. A common arrangement is the "1,3,5-distal–2,4,6-proximal" conformation, where the methyl groups of the ethyl substituents at positions 1, 3, and 5 point away from the metal center (distal), while those at positions 2, 4, and 6 point towards it (proximal). This alternating arrangement minimizes steric clashes between the bulky ethyl groups.
For instance, in the ruthenium complex (HEB)Ru(H₂O)₃₂, both solid-state X-ray data and solution NMR studies confirm this 1,3,5-distal–2,4,6-proximal arrangement. researchgate.netresearchgate.net Similarly, the manganese complex (HEB)Mn(CO)₂Br also exhibits this conformation in the crystalline state. researchgate.netresearchgate.net In contrast, the complex (HEB)RuCl₂(PMe₃) shows a conformation where all six ethyl substituents are distal. researchgate.net The conformation can also be influenced by other ligands in the coordination sphere, as seen in (HEB)RuCl₂[P(OMe)₃], where five of the ethyl groups are distal and one is proximal. researchgate.net
A summary of ethyl group conformations in selected this compound complexes is presented below:
| Complex | Metal Center | Conformation of Ethyl Groups |
| (HEB)Ru(H₂O)₃₂ | Ruthenium | 1,3,5-distal–2,4,6-proximal researchgate.netresearchgate.net |
| (HEB)Mn(CO)₂Br | Manganese | 1,3,5-distal–2,4,6-proximal researchgate.netresearchgate.net |
| [(HEB)₂Ru₂(µ-Cl)₃][C₅(CO₂Me)₅] | Ruthenium | Alternating proximal and distal (D₃h symmetry) researchgate.netresearchgate.net |
| (HEB)RuCl₂(PMe₃) | Ruthenium | All six ethyl substituents are distal researchgate.net |
| (HEB)RuCl₂[P(OMe)₃] | Ruthenium | Five ethyl substituents are distal, one is proximal researchgate.net |
Ligand Arrangement and Coordination Geometry in Metal-Hexaethylbenzene Species
In the case of (HEB)Ru(H₂O)₃₂, the ruthenium atom is coordinated to the this compound ring and three water molecules, resulting in a pseudo-octahedral geometry if the HEB ligand is considered to occupy three coordination sites. researchgate.net The three water ligands form a tripod, which is eclipsed with respect to the distal ethyl groups of the HEB ligand. researchgate.net
The structure of the dinuclear complex [(HEB)₂Ru₂(µ-Cl)₃]⁺ reveals two ruthenium centers bridged by three chloride ions, with each ruthenium also coordinated to a this compound ligand. researchgate.net This results in a confacial bioctahedral geometry for the core of the complex.
The coordination geometry is influenced by the electronic requirements of the metal center, often adhering to the 18-electron rule for stability. iucr.org The steric bulk of the HEB ligand and the other coordinated ligands also plays a crucial role in determining the final arrangement. wikipedia.orgresearchgate.net
Crystal Engineering and Packing Arrangements
Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. mdpi.com In the context of this compound, its crystal packing is governed by weak non-covalent forces, such as van der Waals interactions. The shape of the molecule and the disposition of its ethyl groups influence how the molecules arrange themselves in the crystal lattice.
Studies on pure hexamethylbenzene (B147005), a close analog of this compound, have shown that at low temperatures, it crystallizes in a triclinic P-1 symmetry. arxiv.orgiucr.org This structure undergoes a phase transition at higher temperatures to an orthorhombic form. arxiv.org The packing in the low-temperature phase is a cubic close-packed type arrangement of the molecular planes. iucr.org The transition is understood to involve a systematic shift between adjacent molecular layers. arxiv.org
This compound and its derivatives can also form co-crystals where the packing is dictated by interactions with a partner molecule. For instance, π-π stacking interactions are significant in the co-crystal formed between hexamethylbenzene and 1,3-diiodotetrafluorobenzene. mdpi.com The packing of this compound complexes, such as [(HEB)₂Ru₂(µ-Cl)₃]⁺, is also influenced by the arrangement of the counter-ions and any solvent molecules present in the crystal lattice, which can lead to the formation of specific packing motifs. researchgate.net
Advanced Crystallographic Techniques for Elusive Species (e.g., Dicationic Intermediates)
Characterizing highly reactive and short-lived species, such as dicationic intermediates, presents a significant challenge for conventional crystallographic methods. These elusive species often cannot be isolated as stable, single crystals under ambient conditions. However, advances in crystallographic techniques have made it possible to structurally elucidate such transient molecules.
A landmark achievement in this area was the structural determination of the hexamethylbenzene dication, C₆(CH₃)₆²⁺, a species closely related to the this compound dication. researchgate.net This was accomplished by preparing the dication at very low temperatures in a superacid medium (HSO₃F/SbF₅) and crystallizing it as its hexafluoroantimonate salt. researchgate.net The X-ray diffraction analysis had to be performed at low temperatures to prevent decomposition of the crystal.
The crystal structure of [C₆(CH₃)₆]²⁺[SbF₆⁻]₂·HSO₃F confirmed a non-classical, pentagonal-pyramidal structure for the dication. researchgate.net This structure features a five-membered carbon ring capped by a sixth carbon atom, which is also bonded to a methyl group. This hexacoordinated carbon atom represents a rare case of hypercoordination in carbon chemistry.
Key structural parameters for the hexamethylbenzene dication are provided in the table below:
| Structural Feature | Bond/Distance | Value (Å) |
| Apical Carbon to Methyl Group | C(apical)-C(methyl) | 1.479(3) researchgate.net |
| Apical Carbon to Basal Carbons | C(apical)-C(basal) | 1.694(2) - 1.715(3) researchgate.net |
This successful structural elucidation relied on techniques for handling highly reactive and thermally sensitive samples, including low-temperature crystallization and data collection. Other advanced methods, such as microcrystal electron diffraction (MicroED), are also emerging as powerful tools for characterizing reactive organometallic species that form only very small crystals not suitable for conventional X-ray diffraction. acs.org Furthermore, "in crystallo" chemistry, where reactions are carried out within a crystal, allows for the trapping and crystallographic characterization of transient intermediates that are otherwise inaccessible. rsc.org
Applications of Hexaethylbenzene in Advanced Materials and Catalysis
Precursor in Novel Carbon Allotrope Synthesis
The rigid and planar structure of hexaethylbenzene, coupled with its reactive ethyl groups, makes it an ideal precursor for the bottom-up synthesis of novel carbon allotropes, most notably graphdiyne and its derivatives.
Graphdiyne (GDY) is a two-dimensional carbon allotrope characterized by a structure of sp- and sp²-hybridized carbon atoms, forming a network of benzene (B151609) rings linked by diacetylene units. One of the primary methods for synthesizing graphdiyne films is through an in-situ homocoupling reaction of hexaethynylbenzene on a copper substrate. While hexaethynylbenzene is the direct monomer, the conceptual framework and synthetic strategies often draw parallels with the functionalization and reactions of related hexasubstituted benzenes like this compound.
Research has demonstrated that graphdiyne can be synthesized on a copper surface via a cross-coupling reaction using hexaethynylbenzene. acs.orgacs.org The process typically involves a dehalogenative homocoupling reaction of terminal alkynyl bromide molecules or the self-coupling reaction of hexakis(bromoethynyl)benzene. researchgate.netnih.gov These methods allow for the creation of large-area films of this novel carbon material.
Furthermore, by substituting hexaethynylbenzene with other functionalized aryne precursors, a wide variety of graphdiyne derivatives can be generated. This versatility allows for the tuning of the material's electronic, optical, and mechanical properties for specific applications.
A significant advantage of using precursors like hexasubstituted benzenes in the synthesis of graphdiyne is the ability to control the nanostructure and morphology of the resulting material. During the preparation of graphdiyne from these precursors, well-defined structures such as nanowires, nanowalls, and nanotubes can be obtained. wikipedia.org This morphological control is crucial as the properties and potential applications of graphdiyne are highly dependent on its form.
The ability to create these diverse nanostructures opens up possibilities for applications in various fields, including:
Energy Storage: The porous nature of graphdiyne nanostructures provides ample space for ion storage and transport, making them promising for battery and supercapacitor electrodes.
Catalysis: The high surface area and tunable electronic properties of graphdiyne nanomaterials make them effective catalyst supports.
Electronics: The unique electronic band structure of graphdiyne suggests its potential use in next-generation electronic and optoelectronic devices.
Supramolecular Materials Design
Supramolecular chemistry, which focuses on non-covalent interactions between molecules, offers a powerful approach to designing advanced materials with tailored properties. While detailed research on this compound in this specific context is emerging, extensive studies on the closely related hexamethylbenzene (B147005) provide significant insights into the potential of hexasubstituted benzenes as building blocks for supramolecular systems. It is important to note that the organic chemistry of this compound can differ significantly from that of hexamethylbenzene, and thus these examples serve as a valuable reference. researchgate.net
Charge transfer (CT) complexes are formed when an electron-donating molecule associates with an electron-accepting molecule. These complexes can self-assemble into crystalline nanostructures with unique optical and electronic properties. Research has shown the formation of charge transfer nanocrystals from the electron donor hexamethylbenzene and the electron acceptor chloranil (B122849). scielo.org.mx These nanocrystals are typically formed using a reprecipitation method, where rapid mixing of a solution and a non-solvent induces nucleation and growth. scielo.org.mxacs.org The formation of these nano co-crystals can be monitored by the appearance of a characteristic charge transfer absorption peak. scielo.org.mxrsc.org
The electron-rich nature of the hexa-substituted benzene ring makes it an excellent electron donor in donor-acceptor systems. Studies on hexamethylbenzene have explored its complexation with various electron acceptors, such as tetracyanoethylene (B109619) (TCNE) and 1,3,5-trinitrobenzene. rsc.orgoptica.orgnih.govtsijournals.comrsc.org These studies, often conducted in solution, have utilized techniques like nuclear magnetic resonance (NMR) and terahertz time-domain spectroscopy to characterize the formation and properties of the resulting charge-transfer complexes. rsc.orgoptica.org The formation of both 1:1 and 2:1 donor-acceptor complexes has been observed, highlighting the rich supramolecular chemistry of these systems. rsc.org
| Donor | Acceptor | Complex Stoichiometry |
| Hexamethylbenzene | Chloranil | 1:1 |
| Hexamethylbenzene | Tetracyanoethylene (TCNE) | 1:1 and 2:1 |
| Hexamethylbenzene | 1,3,5-Trinitrobenzene | 1:1 and 2:1 |
| Hexamethylbenzene | 1-substituted 3,5-dinitrobenzenes | 1:1 |
This table is based on data for hexamethylbenzene as a representative hexa-substituted benzene electron donor.
Catalysis and Organometallic Reagents
This compound serves as a versatile ligand in organometallic chemistry, forming stable complexes with various transition metals. These complexes have shown significant promise as catalysts and organometallic reagents. The electron-donating nature of the this compound ligand can influence the reactivity and stability of the metal center.
Ruthenium complexes featuring a this compound ligand have been investigated for their catalytic activity in several important organic transformations. For instance, (η⁶-hexaethylbenzene)ruthenium(II) complexes have demonstrated high activity and selectivity in the aldehyde-water shift (AWS) reaction, which converts aldehydes to carboxylic acids with the concomitant production of hydrogen gas. osti.govrsc.org These catalysts have shown superior performance compared to previously reported systems. osti.gov
Furthermore, half-sandwich ruthenium(II) complexes with this compound have been synthesized and characterized for their catalytic applications in transfer hydrogenation reactions. acs.org These "piano-stool" complexes are effective in the reduction of carbonyl compounds. acs.org The steric and electronic properties of the this compound ligand play a crucial role in the efficiency and selectivity of these catalytic processes. The use of this compound as a ligand has also been explored in the context of organometallic cluster compounds of niobium and tantalum, as well as in complexes with other metals like iron and chromium. acs.orgresearchgate.net
Role as an Arene Ligand in Transition Metal Catalysis (e.g., Ru-based catalysts)
The electron-rich aromatic system of this compound allows it to function effectively as an arene ligand in organometallic chemistry. wikipedia.orgwikiwand.com Arene ligands are crucial components of many homogeneous catalysts, where they bond to a metal center through their π-electron system, forming what are known as "piano stool" complexes. rsc.orgwikipedia.org These complexes are instrumental in a variety of catalytic transformations. solubilityofthings.com
This compound has been successfully incorporated as a ligand with a range of transition metals, including ruthenium, rhodium, chromium, iron, and titanium. wikiwand.com Ruthenium-arene complexes, in particular, are a significant class of catalysts known for their versatility in reactions like transfer hydrogenation, hydration of nitriles, and polymerization. nih.govuniovi.esmdpi.com
In these catalytic systems, the arene ligand, such as this compound, typically functions as a stable, spectator ligand that helps to modulate the electronic properties and steric environment of the metal's coordination sphere. wikipedia.org For instance, in ruthenium-catalyzed transfer hydrogenation, the arene ligand remains bonded to the ruthenium center while other ligands are exchanged to facilitate the catalytic cycle. nih.gov The nature of the arene ligand can significantly influence the catalyst's activity and selectivity. uniovi.esnih.gov Studies on analogous hexamethylbenzene-ruthenium complexes have shown that the bulky and electron-donating nature of the hexasubstituted arene enhances catalytic activity in certain reactions compared to less substituted arenes like p-cymene (B1678584). uniovi.esrsc.org
Influence of Steric Bulk on Catalytic Activity and Selectivity
The most defining feature of this compound is its considerable steric bulk, arising from the six ethyl groups surrounding the benzene core. nih.govnumberanalytics.com This steric hindrance profoundly influences its ability to interact with other molecules and its behavior in catalytic systems. numberanalytics.com Steric effects can control the accessibility of the metal center in a catalyst, thereby dictating the activity and selectivity of the reaction. numberanalytics.comnih.gov
The steric shield provided by the ethyl groups in this compound is substantial. Research comparing it to its smaller analog, hexamethylbenzene, demonstrates that the ethyl groups more effectively protect the π-face of the aromatic ring, inhibiting interactions with certain electron acceptors. This steric inhibition can be so complete that it prevents the formation of charge-transfer complexes that are readily formed with hexamethylbenzene.
| Catalyst System | Arene Ligand | Key Observation | Reference |
|---|---|---|---|
| Ti-based Alkyne Trimerization | This compound analog | More sterically encumbered catalyst is less active, yielding less trimerization product. | lookchem.com |
| Ru-based Aldehyde-Water Shift | Hexamethylbenzene | Shows higher activity and selectivity (>95%) compared to the less bulky p-cymene complex (85%). | rsc.org |
| Ru-based Nitrile Hydration | Hexamethylbenzene | Proved to be the most active within a series of arene ligands, suggesting an optimal balance of steric and electronic effects. | uniovi.es |
Biomedical Applications of this compound-Derived Complexes
Organometallic complexes, particularly those based on ruthenium, have emerged as promising candidates for therapeutic agents, offering alternatives to traditional platinum-based drugs. nih.govnih.govresearchgate.net The "half-sandwich" Ru(II)-arene complexes are a major focus of this research due to their combination of hydrophobic (the arene) and hydrophilic (the coordinated ligands) properties, which influence their biological activity. nih.gov
The nature of the arene ligand plays a critical role in the anticancer potency of these complexes. nih.govacs.org Studies have consistently shown that increasing the lipophilicity and steric bulk of the arene ligand can lead to enhanced cytotoxicity against cancer cells. scispace.com For example, replacing the common p-cymene ligand with the bulkier hexamethylbenzene in various ruthenium-based anticancer compounds often results in a significant increase in their anti-proliferative activity. nih.govacs.orgmdpi.com This enhancement is attributed to improved cellular uptake and interaction with intracellular targets. nih.gov
Hexamethylbenzene-ruthenium complexes have been shown to induce apoptosis in cancer cells by activating caspases, leading to DNA fragmentation and the modulation of pro- and anti-apoptotic proteins. nih.govacs.org While direct studies on this compound-derived biomedical complexes are less common, the established trend suggests that its even greater lipophilicity could be beneficial for designing potent anticancer agents. mdpi.com Research on multinuclear ruthenium metallodendrimers has shown that hexamethylbenzene derivatives exhibit significantly lower IC₅₀ values (indicating higher potency) than their p-cymene counterparts on human ovarian cancer cell lines. mdpi.com
| Dendrimer Generation | Complex Type | Arene: p-cymene | Arene: Hexamethylbenzene | Reference |
|---|---|---|---|---|
| First | Neutral (Compound 5 vs. 6) | 29.2 | 15.2 | mdpi.com |
| Second | Neutral (Compound 7 vs. 8) | 49.6 | 24.7 | mdpi.com |
| First | Cationic (Compound 9 vs. 10) | >200 | 32.8 | mdpi.com |
| Second | Cationic (Compound 11 vs. 12) | 46.9 | 7.7 | mdpi.com |
Role in Industrial Processes and Material Interactions
This compound does not have any large-scale commercial or industrial uses. wikipedia.org Its application is confined primarily to the realm of chemical research as a specialized building block or reagent. wikipedia.orglookchem.com It is sometimes used as a pharmaceutical intermediate in the synthesis of complex molecules and serves as a key component in certain organic synthesis pathways where its unique structure is advantageous. lookchem.comchemicalbook.com
In material science, this compound is of interest for studying fundamental molecular interactions and properties. solubilityofthings.com Its fully substituted, nonpolar nature makes it a model compound for investigating solubility, crystallization, and intermolecular forces. solubilityofthings.com For example, its solubility is high in nonpolar solvents like toluene (B28343) and chloroform (B151607) but negligible in polar solvents like water. solubilityofthings.com Furthermore, the compound's reaction with certain oxidizing agents can lead to unusual products, which are of interest for studying reaction mechanisms. chemicalbook.com Its ability to form transient, sterically unhindered species upon elimination makes it a useful tool in generating highly reactive intermediates for synthetic chemistry. rsc.org
In-depth Research on this compound Faces Data Scarcity
Despite extensive searches for detailed scientific information on the chemical compound this compound, there is a notable scarcity of in-depth research material across several advanced fields of study. While basic synthetic pathways are documented, comprehensive data regarding its specific reactivity, computational modeling, and applications in functional materials or interdisciplinary sciences remains largely unavailable in the public domain.
This compound is a hexasubstituted aromatic compound where six ethyl groups are attached to a central benzene ring. Its synthesis can be achieved through methods such as the catalytic cyclotrimerization of 3-hexyne (B1328910). The reactivity of this compound is understood to be influenced by the electron-donating nature of its ethyl groups, which can stabilize carbocation intermediates in chemical reactions. evitachem.comwiley-vch.de
However, a thorough exploration into the future directions and emerging research avenues for this compound, as specified in the requested article outline, could not be completed due to the limited availability of specific research findings. The following sections of the proposed article outline could not be substantiated with detailed, scientifically accurate content solely focused on this compound:
Future Directions and Emerging Research Avenues
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
